molecular formula C7H10ClN B161225 Benzylamine hydrochloride CAS No. 3287-99-8

Benzylamine hydrochloride

Cat. No.: B161225
CAS No.: 3287-99-8
M. Wt: 143.61 g/mol
InChI Key: XKXHCNPAFAXVRZ-UHFFFAOYSA-N
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Description

Benzylamine hydrochloride is an organic compound with the molecular formula C₇H₁₀ClN. It is the hydrochloride salt of benzylamine, which consists of a benzyl group attached to an amine functional group. This compound is commonly used in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Synthetic Routes and Reaction Conditions:

    Reaction of Benzyl Chloride with Ammonia: this compound can be synthesized by reacting benzyl chloride with ammonia in an aqueous solution.

    Reduction of Benzonitrile: Another method involves the catalytic hydrogenation of benzonitrile in the presence of a catalyst such as Raney nickel.

    Reductive Amination of Benzaldehyde: Benzylamine can also be produced by the reductive amination of benzaldehyde with ammonia in the presence of hydrogen and a catalyst.

Industrial Production Methods: The industrial production of this compound typically involves the reaction of benzyl chloride with ammonia due to its simplicity and cost-effectiveness. The reaction is carried out in large-scale reactors with controlled temperature and pressure to optimize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Benzylamine Hydrochloride:

Properties

IUPAC Name

phenylmethanamine;hydrochloride
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InChI

InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XKXHCNPAFAXVRZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10ClN
Source PubChem
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Related CAS

100-46-9 (Parent)
Record name Benzenemethanamine, hydrochloride (1:1)
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DSSTOX Substance ID

DTXSID70879109
Record name BENZYLAMINE, HYDROCHLORIDE
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Molecular Weight

143.61 g/mol
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Physical Description

White solid, soluble in water; [MSDSonline]
Record name Benzylamine, hydrochloride
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Solubility

>21.5 [ug/mL] (The mean of the results at pH 7.4)
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Vapor Pressure

0.00000172 [mmHg]
Record name Benzylamine, hydrochloride
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CAS No.

3287-99-8
Record name Benzylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Unlike chlorpromazine, benzylamine hydrochloride (specifically Ro 2-9578) does not exhibit sedative effects at doses effective for anti-emesis in animal models. [] This suggests a distinct mechanism of action compared to typical antipsychotics like chlorpromazine.

ANone: this compound has the molecular formula C₇H₁₀ClN and a molecular weight of 143.61 g/mol.

ANone: Yes, various spectroscopic techniques have been employed to characterize this compound and its derivatives. For instance, [] utilized elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance (¹H NMR) to confirm the structure of 4-hydroxy-3-methoxy this compound. [] employed infrared spectroscopy (FTIR), UV-vis spectroscopy, ¹H NMR, mass spectrometry (MS), and fluorescence studies to characterize novel 4,5-diazafluorene ligands derived from this compound and their corresponding Ru(II) complexes.

ANone: Yes, [] reports the first example of a homogeneous manganese-catalyzed transfer hydrogenation of nitriles using 2-butanol as a hydrogen source. The manganese complex, fac-[(CO)3Mn{iPr2P(CH2)2PiPr2}Br] (Mn-1), in the presence of KOtBu, successfully catalyzed the transfer hydrogenation of benzonitrile to benzylamine and N-sec-butylidenebenzylamine.

ANone: [] describes an undergraduate project utilizing computational methods alongside experimental techniques. The project involved the synthesis of N-benzyl-2-azanorbornene through an aqueous hetero Diels-Alder reaction. Computational studies, specifically Karplus-type correlations and molecular modeling, were employed to calculate ³J vicinal coupling constants as a function of dihedral angles, correlating well with the experimental NMR data. This study exemplifies the use of computational chemistry to support and explain experimental findings in the context of benzylamine derivatives.

ANone: Research on 9-substituted cytokinins provides valuable insights into SAR. [] investigated the activity of N⁶-benzyladenine (BA) and its 9-substituted analogs in promoting lettuce seed germination. The study revealed a clear relationship between the substituent at the 9-position and the cytokinin activity. The order of activity was: BA = 9-tetrahydropyranyl BA > 9-methyl BA > 9-methoxymethyl BA > 9-cyclopentyl BA > 9-cyclohexyl BA. These findings highlight how subtle structural modifications can significantly impact biological activity, emphasizing the importance of SAR studies in drug design.

ANone: [] shed light on the metabolism of a benzylamine-derived cytokinin, 9-methyl-BA-methylene-¹⁴C, in lettuce seeds. The study identified three key metabolites: 9-methyl BA, N⁶-benzyladenosine-5′-monophosphate, and N⁶-benzyladenosine, suggesting a metabolic pathway involving phosphorylation and ribosylation. These findings contribute to understanding the metabolic fate of benzylamine-containing compounds in plant systems.

ANone: Yes, [] investigated the in vitro and in vivo effects of N-methyl-3,5-dichloro-benzylamine hydrochloride (ME-93) on Mycobacterium leprae. While ME-93 alone showed bacteriostatic effects, it exhibited synergistic bactericidal activity when combined with rifampicin, both in vitro and in a mouse footpad model. This study highlights the potential of benzylamine derivatives as components of combination therapies for infectious diseases.

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